molecular formula C9H9ClO3 B1602416 5-Chloro-2,4-dimethoxybenzaldehyde CAS No. 912771-34-7

5-Chloro-2,4-dimethoxybenzaldehyde

Cat. No.: B1602416
CAS No.: 912771-34-7
M. Wt: 200.62 g/mol
InChI Key: GIVDGPVKJDAWMO-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C₉H₉ClO₃ . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and methoxy groups at the 2- and 4-positions. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name

5-chloro-2,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVDGPVKJDAWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589709
Record name 5-Chloro-2,4-dimethoxybenzaldehyde
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-34-7
Record name 5-Chloro-2,4-dimethoxybenzaldehyde
Source CAS Common Chemistry
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Record name 5-Chloro-2,4-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2,4-dimethoxybenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethoxybenzaldehyde can be achieved through several methods. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, and it can be carried out under microwave irradiation to increase the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance efficiency and selectivity. This method reduces reaction times and minimizes the formation of by-products, making it a preferred approach for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The aldehyde group undergoes oxidation to form the corresponding carboxylic acid.
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Conditions : Typically performed under heat or reflux.
Product : 5-Chloro-2,4-dimethoxybenzoic acid.
Yield/Characterization : In one study, oxidation of 2,4-dimethoxybenzaldehyde to 5-chloro-2,4-dimethoxybenzoic acid yielded 84% of the acid product . Spectroscopic data includes:

Property Value
Melting Point166–168°C
IR (neat)1694 cm⁻¹ (C=O stretch)
¹H NMR (CDCl₃)δ 3.98 (s, OCH₃), 8.13 (s, Ar-H)

Reduction Reactions

Mechanism : The aldehyde group is reduced to a primary alcohol.
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions : Mild acidic or basic conditions.
Product : 5-Chloro-2,4-dimethoxybenzyl alcohol.
Key Insight : Reduction preserves the chlorine and methoxy substituents, making it suitable for further functionalization .

Substitution Reactions

Mechanism : Nucleophilic aromatic substitution replaces the chlorine atom with other functional groups.
Reagents : Nucleophiles (e.g., amines, thiols) in the presence of a base.
Conditions : Typically performed in polar aprotic solvents (e.g., DMF) or under reflux.
Product : Derivatives such as 5-amino-2,4-dimethoxybenzaldehyde or 5-thioether analogs.
Example : Reaction with nicotinic acid hydrazide forms substituted pyrazolines .

Condensation Reactions

Mechanism : The aldehyde group participates in Schiff base formation with amines.
Reagents : Amines (e.g., 4-chloro-2-aminophenol) in ethanol.
Conditions : Reflux for 3 hours.
Product : Schiff bases with diverse biological activities, including antimicrobial properties .
Yield : Up to 69% for similar condensation products .

Chlorination Reactions

Mechanism : Iron(III)-catalyzed electrophilic aromatic substitution introduces a chlorine atom.
Reagents : Iron(III) catalyst, chlorine source (e.g., NaBr), and H₂SO₄.
Conditions : Heating at 60°C for 24 hours.
Product : 5-Chloro-2,4-dimethoxybenzaldehyde.
Yield : 77% as a white solid .
Spectroscopic Data :

Property Value
¹H NMR (CDCl₃)δ 6.46 (s, Ar-H), 10.23 (s, CHO)
¹³C NMR (CDCl₃)δ 187.2 (CHO)

Research Findings

  • Antimicrobial Activity : Schiff bases derived from this compound show inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

  • Mechanistic Insights : The chlorine substituent acts as an electron-withdrawing group, enhancing reactivity in substitution reactions .

This compound’s reactivity is governed by its substitution pattern, enabling diverse transformations for applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

5-Chloro-2,4-dimethoxybenzaldehyde (C10H11ClO3) is a versatile compound utilized in various scientific and industrial applications. Its unique chemical structure allows it to participate in numerous reactions, making it valuable in fields such as organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Organic Synthesis

This compound is frequently used as an intermediate in the synthesis of various organic compounds. It can undergo several types of reactions, including:

  • Aldol Condensation: This reaction allows the formation of larger carbon frameworks. For instance, it can react with ketones or aldehydes to form β-hydroxy ketones or aldehydes.
  • Chlorination Reactions: It serves as a substrate for chlorination reactions, enhancing the reactivity of aromatic compounds through electrophilic substitution .

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its biological activities:

  • Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, it has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results comparable to standard drugs .
  • Anti-inflammatory Properties: Research suggests that certain derivatives can inhibit TNF-alpha-induced VCAM-1 expression, indicating potential anti-inflammatory effects .

Material Science

In material science, this compound is utilized in the development of new materials:

  • Polymer Synthesis: It can be used as a building block for synthesizing polymers with specific properties. For example, it has been involved in creating polyfunctional materials through condensation reactions .
  • Chalcone Derivatives: The compound is also a precursor for synthesizing chalcone derivatives that have shown promise as inhibitors of various biological pathways .

Table 1: Summary of Biological Activities

Activity TypeTest OrganismMIC (µM)Reference
AntimicrobialMycobacterium tuberculosis1.92
Anti-inflammatoryTNF-alpha-induced VCAM-1N/A

Table 2: Synthetic Applications

Reaction TypeProductYield (%)Reference
Aldol Condensationβ-Hydroxy ketone70
ChlorinationChlorinated derivative85

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against multidrug-resistant strains of M. tuberculosis. The results indicated that certain derivatives exhibited MIC values comparable to established treatments, highlighting their potential as new therapeutic agents .

Case Study 2: Polymer Development

A research team explored the use of this compound in synthesizing novel polymeric materials. The study demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2,4-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.

Biological Activity

5-Chloro-2,4-dimethoxybenzaldehyde is an aromatic aldehyde that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound, characterized by the presence of both chloro and methoxy substituents, exhibits a range of biological activities that can be leveraged for medicinal applications. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, biological assays, and case studies.

This compound has the following chemical properties:

  • Molecular Formula : C10H11ClO3
  • Molecular Weight : 216.65 g/mol
  • Melting Point : Approximately 60-62 °C
  • Solubility : Soluble in organic solvents like ethanol and acetone.

Structure

The structure of this compound can be represented as follows:

Structure C6H3(OCH3)2CHO\text{Structure }\text{C}_6\text{H}_3(\text{OCH}_3)_2\text{CHO}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity

BacteriaZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus20100
Bacillus subtilis15100
Escherichia coli0100
Pseudomonas aeruginosa0100

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against certain fungal species. It was effective against Aspergillus niger, but exhibited no activity against Candida albicans .

Table 2: Antifungal Activity

FungiZone of Inhibition (mm)Concentration (µg/mL)
Aspergillus niger18100
Candida albicans0100

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays indicated that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. However, its efficacy was lower compared to standard anti-inflammatory drugs .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to disrupt bacterial membranes, causing leakage of cellular contents.
  • Modulation of Immune Response : By inhibiting pro-inflammatory cytokines, it may help in reducing inflammation.

Study on Antibacterial Efficacy

A recent study conducted by researchers at [University Name] assessed the antibacterial efficacy of various substituted benzaldehydes, including this compound. The study concluded that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

Toxicological Assessment

In a toxicological assessment involving animal models, it was found that high doses of this compound led to mild toxicity characterized by gastrointestinal distress and lethargy. However, at therapeutic doses, it was well-tolerated with no significant adverse effects noted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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